molecular formula C20H23N3O2S B2841332 7-[[4-(2-Hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol CAS No. 315698-26-1

7-[[4-(2-Hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol

Cat. No.: B2841332
CAS No.: 315698-26-1
M. Wt: 369.48
InChI Key: SAAMDLFHGJROHF-UHFFFAOYSA-N
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Description

7-[[4-(2-Hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol is a complex organic compound that features a quinoline core structure substituted with a thiophene ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[4-(2-Hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized through a series of reactions to introduce the thiophene and piperazine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and minimizing environmental impact. Key steps include the preparation of intermediates, purification, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

7-[[4-(2-Hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity.

Scientific Research Applications

7-[[4-(2-Hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Medicine: The compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[[4-(2-Hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[[4-(2-Hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

7-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-13-12-22-8-10-23(11-9-22)19(17-4-2-14-26-17)16-6-5-15-3-1-7-21-18(15)20(16)25/h1-7,14,19,24-25H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAMDLFHGJROHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333269
Record name 7-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID4249585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315698-26-1
Record name 7-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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